An In-depth Technical Guide to the Physical and Chemical Properties of D-Glucose-2-d
An In-depth Technical Guide to the Physical and Chemical Properties of D-Glucose-2-d
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose-2-d, also known as 2-deuterio-D-glucose, is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research and drug development. By replacing the hydrogen atom at the C2 position with a deuterium atom, researchers can trace the metabolic fate of glucose through various biochemical pathways with high precision. This non-radioactive tracer allows for the safe and detailed investigation of glucose metabolism in vitro and in vivo, providing valuable insights into disease pathophysiology and the mechanism of action of novel therapeutics. This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Glucose-2-d, detailed experimental protocols for its characterization, and its applications in scientific research.
Core Physical and Chemical Properties
The physical and chemical properties of D-Glucose-2-d are largely similar to those of its unlabeled counterpart, D-glucose, with minor differences arising from the isotopic substitution. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁DO₆ | --INVALID-LINK-- |
| Molecular Weight | 181.16 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 150-152 °C (decomposes) | --INVALID-LINK-- |
| Solubility | Highly soluble in water. | [Various Sources] |
| Optical Rotation | [α]²⁵/D +52.0° (c = 2 in H₂O with trace NH₄OH) | --INVALID-LINK-- |
| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |
| Chemical Purity | ≥99% (CP) | --INVALID-LINK-- |
Experimental Protocols
Synthesis of D-Glucose-2-d
A common method for the synthesis of 2-deutero-D-glucose involves the reduction of a suitable precursor. One reported synthesis starts from D-glucal, which is first converted to its 3,4,6-tri-O-benzyl derivative. This intermediate is then subjected to a deuteration step. The final product is obtained after debenzylation.[1]
Materials:
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3,4,6-tri-O-benzyl-D-glucal
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Deuterating agent (e.g., Deuterium gas with a catalyst, or a deuteride reagent)
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Palladium on carbon (Pd/C) catalyst for debenzylation
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Solvents (e.g., Methanol, Ethyl acetate)
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Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
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Deuteration of the Glucal: The protected glucal is dissolved in an appropriate solvent and reacted with a deuterating agent. The specific conditions (temperature, pressure, reaction time) will depend on the chosen reagent.
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Purification of the Deuterated Intermediate: The reaction mixture is worked up to remove the catalyst and any unreacted starting material. The crude product is then purified using column chromatography.
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Debenzylation: The purified, deuterated intermediate is dissolved in a suitable solvent (e.g., methanol or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon catalyst to remove the benzyl protecting groups.
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Final Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, D-Glucose-2-d. The product is then lyophilized to obtain a stable powder.
Spectroscopic Characterization
NMR is a powerful technique for confirming the isotopic labeling and structural integrity of D-Glucose-2-d.
Sample Preparation:
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Weigh 5-10 mg of D-Glucose-2-d and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).
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Transfer the solution to a 5 mm NMR tube.
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Allow the sample to equilibrate for at least one hour to reach anomeric equilibrium before analysis.
1D ¹H NMR:
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Acquire a standard proton NMR spectrum. The absence or significant reduction of the signal corresponding to the proton at the C2 position confirms successful deuteration. The anomeric protons (H1α and H1β) will appear as distinct signals.
2D NMR (COSY, HSQC):
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COSY (Correlation Spectroscopy): This experiment helps in assigning the proton signals by identifying coupled protons. The absence of a cross-peak between H1 and H2 will further confirm the deuteration at the C2 position.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, allowing for the unambiguous assignment of the carbon signals. The carbon at the C2 position will show a very weak or absent correlation to a proton.
